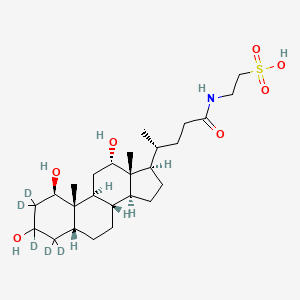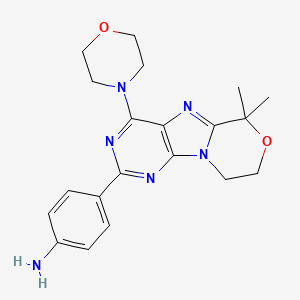
PI3K-IN-38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K-IN-38 is a potent and orally bioavailable inhibitor of phosphatidylinositol-3-kinase, specifically targeting the alpha isoform of phosphatidylinositol-3-kinase. This compound has demonstrated significant anticancer and anti-inflammatory activities, making it a valuable candidate for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of PI3K-IN-38 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .
Análisis De Reacciones Químicas
Types of Reactions: PI3K-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction outcomes .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties. These derivatives are often tested for their efficacy in inhibiting phosphatidylinositol-3-kinase and their potential therapeutic applications .
Aplicaciones Científicas De Investigación
PI3K-IN-38 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the phosphatidylinositol-3-kinase signaling pathway. In biology, it helps elucidate the role of phosphatidylinositol-3-kinase in cellular processes such as growth, survival, and metabolism .
In medicine, this compound is being investigated for its potential to treat various cancers, including breast cancer and hematologic malignancies. Its ability to inhibit phosphatidylinositol-3-kinase makes it a promising candidate for targeted cancer therapy. Additionally, it has shown potential in treating inflammatory diseases by modulating the immune response .
Mecanismo De Acción
PI3K-IN-38 exerts its effects by selectively inhibiting the alpha isoform of phosphatidylinositol-3-kinase. This inhibition disrupts the phosphatidylinositol-3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is crucial for cell growth, survival, and proliferation. By blocking this pathway, this compound induces apoptosis and inhibits tumor growth .
Comparación Con Compuestos Similares
PI3K-IN-38 is unique compared to other phosphatidylinositol-3-kinase inhibitors due to its high selectivity for the alpha isoform and its oral bioavailability. Similar compounds include alpelisib, idelalisib, and duvelisib, which also target phosphatidylinositol-3-kinase but differ in their selectivity and pharmacokinetic properties .
List of Similar Compounds:- Alpelisib
- Idelalisib
- Duvelisib
- GDC-0077
- Taselisib
These compounds share a common mechanism of action but vary in their clinical applications and side effect profiles .
Propiedades
Fórmula molecular |
C20H24N6O2 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
4-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)aniline |
InChI |
InChI=1S/C20H24N6O2/c1-20(2)19-22-15-17(25-7-10-27-11-8-25)23-16(13-3-5-14(21)6-4-13)24-18(15)26(19)9-12-28-20/h3-6H,7-12,21H2,1-2H3 |
Clave InChI |
ZXKUIDJEEORBPY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CC=C(C=C5)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


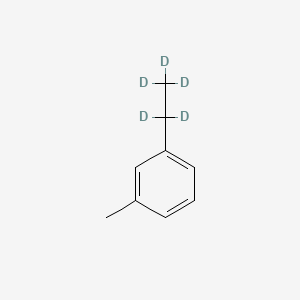
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
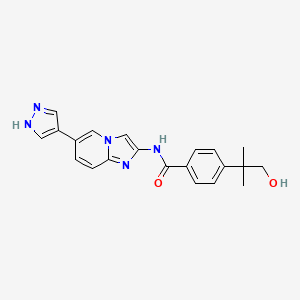
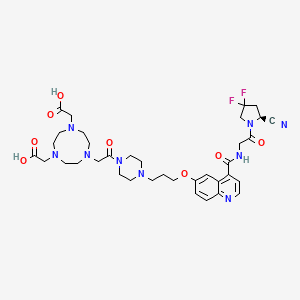
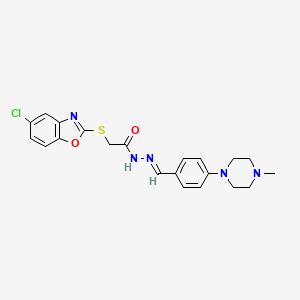
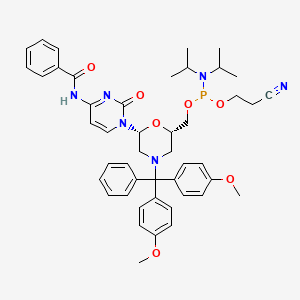
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
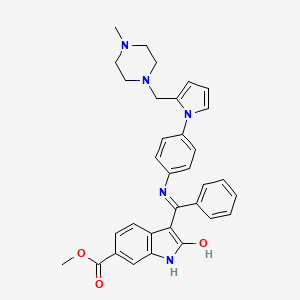
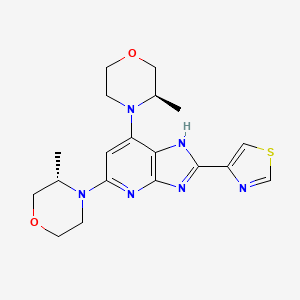
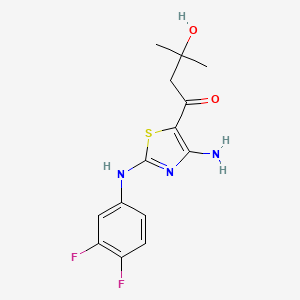
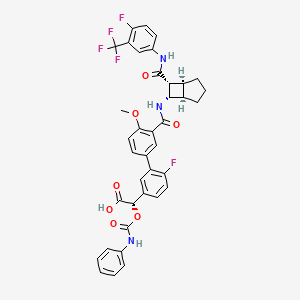
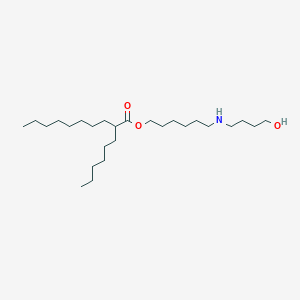
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
